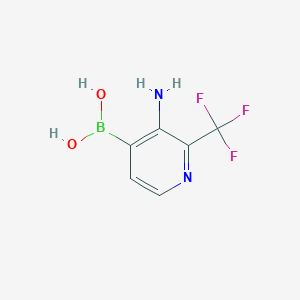
2,4-Dichlor-5-iodtoluol
Übersicht
Beschreibung
2,4-Dichloro-5-iodotoluene is a halogenated hydrocarbon . It has the molecular formula C7H5Cl2I .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-iodotoluene consists of a toluene (methylbenzene) ring with two chlorine atoms and one iodine atom attached . The exact positions of these atoms on the ring can be determined by the numbering in the compound’s name.Wissenschaftliche Forschungsanwendungen
Synthese von Diphenylacetylen
2,4-Dichlor-5-iodtoluol: wird als Vorläufer bei der Synthese von Diphenylacetylen verwendet, einer Verbindung mit bedeutenden Anwendungen in der organischen Synthese und Materialwissenschaft. Der Prozess beinhaltet eine Suzuki-Kupplungsreaktion gefolgt von einem Halogen-Lithium-Austausch .
Materialwissenschaft: Gasseparationsmembranen
Derivate von Diphenylacetylen, die aus this compound synthetisiert werden können, sind wichtige Materialien für Gasseparations-Verbundmembranen. Diese Membranen sind entscheidend für industrielle Prozesse, die die Trennung spezifischer Gase aus Gemischen erfordern .
Baustein für die organische Synthese
Diese Verbindung dient als wichtiger Baustein in der organischen Synthese. Ihre Halogenatome können strategisch ersetzt oder in Kupplungsreaktionen verwendet werden, um komplexe Moleküle für Pharmazeutika und Agrochemikalien herzustellen .
Katalyseforschung
In der Katalyseforschung wird this compound verwendet, um die Mechanismen von palladiumkatalysierten Kupplungsreaktionen zu untersuchen. Es hilft, die Reaktivität halogenierter Verbindungen in Gegenwart verschiedener Katalysatoren zu verstehen .
Pharmazeutische Zwischenprodukte
Das halogenierte Toluolderivat ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Reaktivität ermöglicht die Einführung von Jod in aromatische Ringe, was ein entscheidender Schritt bei der Herstellung bestimmter Medikamente ist .
Polymerchemie
In der Polymerchemie wird this compound verwendet, um Polymere mit spezifischen Eigenschaften herzustellen. Das Jodatom kann radikalische Polymerisationsprozesse initiieren, was zu Materialien mit einzigartigen Eigenschaften führt .
Wirkmechanismus
Target of Action
The primary target of 2,4-Dichloro-5-iodotoluene A related compound, dcoit, has been shown to have a high affinity for g protein alpha subunits (g α), suggesting the targeted effects on signaling transduction from g protein-coupled receptors (gpcrs) in teleost brains .
Mode of Action
The exact mode of action of 2,4-Dichloro-5-iodotoluene is not well-documented. Given the structural similarity to other halogenated hydrocarbons, it may interact with its targets in a similar manner. For instance, DCOIT’s interaction with GPCRs could potentially alter signal transduction pathways .
Biochemical Pathways
The specific biochemical pathways affected by 2,4-Dichloro-5-iodotoluene Related compounds such as dichlorophenols have been shown to undergo dehalogenation through a distal meta-fission pathway, resulting in the formation of 2-hydroxy-3,5-dichloro-6-oxo-hexa-2,4-dienoic acid .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dichloro-5-iodotoluene The compound’s molecular weight (28692 g/mol) and its halogenated nature suggest that it may have significant lipophilicity, potentially influencing its absorption and distribution .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-5-iodotoluene The dehalogenation of related compounds can result in the formation of metabolites that may have further biological effects .
Biochemische Analyse
Biochemical Properties
2,4-Dichloro-5-iodotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between 2,4-Dichloro-5-iodotoluene and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further react with cellular biomolecules, potentially causing oxidative stress and cellular damage . Additionally, 2,4-Dichloro-5-iodotoluene can bind to certain proteins, altering their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 2,4-Dichloro-5-iodotoluene on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,4-Dichloro-5-iodotoluene can activate stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that help the cell cope with the induced stress . Moreover, 2,4-Dichloro-5-iodotoluene can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5-iodotoluene exerts its effects through several mechanisms. One primary mechanism is the binding to and inhibition of specific enzymes, such as cytochrome P450 enzymes, which are crucial for the detoxification of xenobiotics . This inhibition can lead to the accumulation of toxic intermediates, causing cellular damage. Additionally, 2,4-Dichloro-5-iodotoluene can interact with DNA, leading to changes in gene expression and potential mutagenic effects. The compound’s ability to generate reactive oxygen species (ROS) further contributes to its molecular mechanism of action, causing oxidative damage to cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5-iodotoluene have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2,4-Dichloro-5-iodotoluene in cell cultures has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and apoptosis. In in vivo studies, prolonged exposure has been associated with tissue-specific toxicity, particularly in the liver and kidneys.
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5-iodotoluene vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of toxic intermediates and ROS. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
2,4-Dichloro-5-iodotoluene is metabolized primarily through the action of cytochrome P450 enzymes . The metabolic pathways involve the formation of hydroxylated metabolites, which are further conjugated with glucuronic acid or sulfate for excretion. These metabolic transformations can affect the compound’s bioavailability and toxicity. The presence of chlorine and iodine atoms in the molecule can influence the metabolic rate and the nature of the metabolites formed.
Transport and Distribution
Within cells and tissues, 2,4-Dichloro-5-iodotoluene is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its toxic effects.
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5-iodotoluene is influenced by its chemical properties and interactions with cellular components . It is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. This localization is critical for its metabolic activation and subsequent effects on cellular function. Additionally, 2,4-Dichloro-5-iodotoluene can be found in the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function.
Eigenschaften
IUPAC Name |
1,5-dichloro-2-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVCIWMIAJMKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




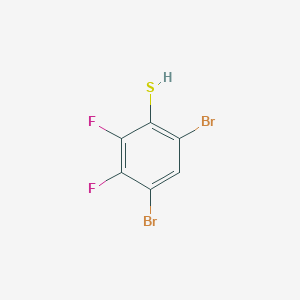
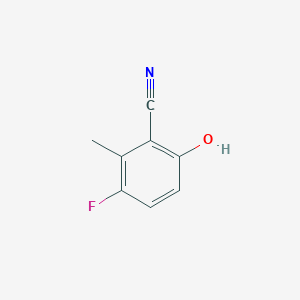
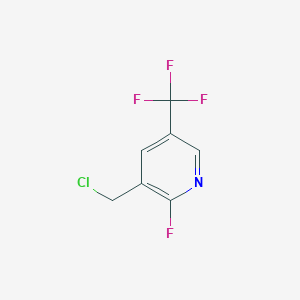
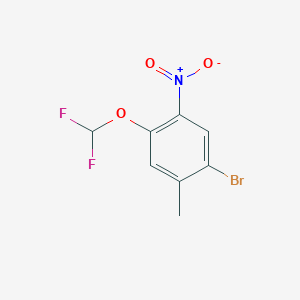
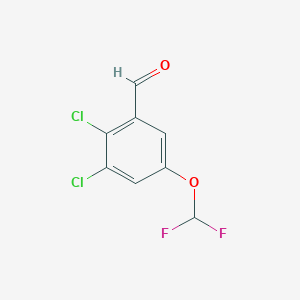
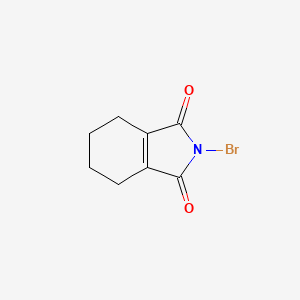

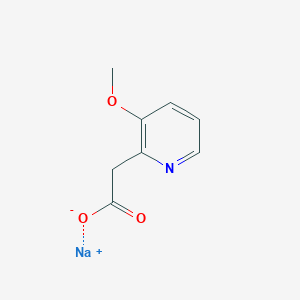
![8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B1447289.png)
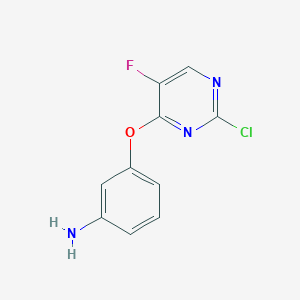
![Ethyl 6-bromo-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1447291.png)

